Ethyl 2-furoate physical and chemical properties
Ethyl 2-furoate physical and chemical properties
An In-depth Technical Guide on the Physical and Chemical Properties of Ethyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-furoate is a carboxylic ester with the molecular formula C₇H₈O₃.[1] It is a versatile compound utilized as a flavoring agent in the food and beverage industry and as an intermediate in organic synthesis for the preparation of various pharmaceuticals and fragrances.[1][2] This document provides a comprehensive overview of the physical and chemical properties of ethyl 2-furoate, including its synthesis, reactivity, and spectral characteristics, to support its application in research and development.
Chemical Structure and Identification
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IUPAC Name: ethyl furan-2-carboxylate[3]
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CAS Number: 614-99-3[3]
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SMILES: CCOC(=O)c1ccco1[4]
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InChI Key: NHXSTXWKZVAVOQ-UHFFFAOYSA-N[4]
Physical Properties
Ethyl 2-furoate is a colorless to light yellow liquid or crystalline solid with a characteristic warm, fruity-floral odor.[5][6][7] The quantitative physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 140.14 g/mol | [1][3] |
| Appearance | Colorless thallus crystals or colorless to light yellow liquid | [1][5][7] |
| Odor | Warm, fruity-floral, slightly more pungent than ethyl benzoate | [5][8] |
| Melting Point | 32-37 °C | [1][4][5] |
| Boiling Point | 196 °C at 760 mmHg | [1][4][5][9] |
| Density | 1.117 g/mL at 25 °C | [1][4][5][9] |
| Flash Point | 70 °C (158 °F) - closed cup | [1][8][10] |
| Refractive Index | 1.4797 (at 20.8 °C) | [1] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [1][2][5] |
| Vapor Pressure | 0.391 mmHg at 25 °C (estimated) | [8] |
Chemical Properties and Reactivity
Ethyl 2-furoate undergoes reactions typical of an ester.
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Hydrolysis: It is susceptible to decomposition upon exposure to water, undergoing hydrolysis to yield 2-furoic acid and ethanol.[1] This reaction is catalyzed by acids or bases.
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Synthesis: The primary method for its production is the esterification of 2-furoic acid with ethanol.[5][6] 2-furoic acid itself is typically produced through the oxidation of furfural.[6]
Spectroscopic Data
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Mass Spectrometry (GC-MS): The mass spectrum of ethyl 2-furoate shows characteristic peaks at m/z 95, 112, 140, 96, and 68.[3]
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Infrared (IR) Spectroscopy: IR spectral data is available and can be used for the identification and characterization of the compound.[3][11][12]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data are available for structural elucidation.[11]
Experimental Protocols
Synthesis of Ethyl 2-Furoate via Esterification
This protocol describes the synthesis of ethyl 2-furoate from 2-furoic acid and ethanol using a solid acid catalyst.[13]
Materials:
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2-Furoic acid (bran acid)
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Ethanol
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Benzene
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Solid super-strong acid catalyst (e.g., SO₄²⁻/TiO₂)
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Saturated NaCl solution
-
Anhydrous MgSO₄
-
Diethyl ether
Procedure:
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In a three-necked flask equipped with a reflux condenser, thermometer, and mechanical stirrer, add 11.2 g (0.1 mol) of 2-furoic acid, an appropriate molar excess of ethanol, and 20 mL of benzene.
-
Add a catalytic amount of the solid super-strong acid.
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Heat the mixture to reflux and maintain the reaction for 6-7 hours at approximately 60 °C.[13]
-
After the reaction is complete, cool the mixture and transfer it to a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer four times with 30 mL portions of diethyl ether.
-
Combine the organic layers and wash with a saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain crude ethyl 2-furoate.
-
The product can be further purified by distillation.
Determination of Melting Point
Objective: To determine the melting point range of solid ethyl 2-furoate.
Materials:
-
Purified ethyl 2-furoate (solid)
-
Capillary tubes
-
Melting point apparatus
-
Thermometer
Procedure:
-
Ensure the ethyl 2-furoate sample is completely dry and in a powdered form.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C per minute initially.
-
As the temperature approaches the expected melting point (around 30 °C), reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire sample becomes a clear liquid (the end of melting).
-
The recorded range is the melting point of the sample.
Determination of Solubility
This protocol provides a general method for determining the solubility of ethyl 2-furoate in various solvents.
Objective: To determine the saturation solubility of ethyl 2-furoate in a specific solvent at a controlled temperature.
Materials:
-
Ethyl 2-furoate
-
High-purity solvents (e.g., water, ethanol, dichloromethane)
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Analytical balance
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Vials with screw caps
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Constant temperature shaker or water bath
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Syringe filters (e.g., 0.45 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of ethyl 2-furoate to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the solution to stand at the same temperature to let any undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any suspended particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of ethyl 2-furoate.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the solubility.
Visualizations
Caption: Synthesis workflow of Ethyl 2-Furoate from Furfural.
Caption: Relationship between properties and applications of Ethyl 2-Furoate.
Safety and Handling
Care should be taken when handling ethyl 2-furoate. It is advised to keep it away from sources of ignition and to avoid contact with skin and eyes.[1] It should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere.[7][14]
Conclusion
Ethyl 2-furoate is a well-characterized compound with a range of applications, particularly in the flavor and fragrance industries and as a synthetic intermediate. This guide has summarized its key physical and chemical properties, provided experimental protocols for its synthesis and characterization, and visualized its synthetic pathway and application relationships. This information serves as a valuable resource for researchers and professionals working with this compound.
References
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- 8. ethyl 2-furoate, 614-99-3 [thegoodscentscompany.com]
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